molecular formula C21H19N7O2S B2655940 N-(4-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-57-8

N-(4-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2655940
CAS No.: 863459-57-8
M. Wt: 433.49
InChI Key: IDPRJPMYGBAWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” involves a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with that of purines . This core is attached to a p-tolyl group, an acetamidophenyl group, and an acetamide group.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. The available information indicates that it has a molecular formula of C21H19N7O2S and a molecular weight of 433.49.

Scientific Research Applications

Insecticidal Activity

A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidine derivatives, for their potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Potential Antiasthma Agents

Research by Medwid et al. (1990) developed 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, indicating their potential as antiasthma agents (Medwid et al., 1990).

Imaging Agents for PET Scans

Dollé et al. (2008) reported on the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcasing the application of triazolo[1,5-a]pyrimidineacetamides in medical imaging (Dollé et al., 2008).

Anticancer Agents

Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles with potential anticancer activity, incorporating pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, highlighting the ongoing research into the therapeutic potential of these heterocycles (Abdelhamid et al., 2016).

Antimicrobial Activity

Gomha et al. (2018) developed [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones and evaluated them for antimicrobial activities, demonstrating the utility of these compounds in combating microbial infections (Gomha et al., 2018).

Future Directions

The future directions for research on “N-(4-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” and similar compounds could involve further exploration of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle in drug design . This could include investigating its potential as a surrogate of the purine ring, a bio-isostere of the carboxylic acid functional group, and the N-acetyl fragment of ε-N-acetylated lysine .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2S/c1-13-3-9-17(10-4-13)28-20-19(26-27-28)21(23-12-22-20)31-11-18(30)25-16-7-5-15(6-8-16)24-14(2)29/h3-10,12H,11H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPRJPMYGBAWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.